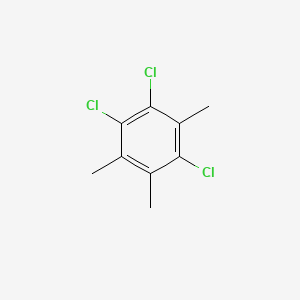

1,2,4-Trichloro-3,5,6-trimethylbenzene

Description

Contextual Significance of Chlorinated Aromatic Compounds in Organic Chemistry Research

Chlorinated aromatic compounds, a class of organic molecules featuring one or more chlorine atoms attached to a benzene (B151609) ring or other aromatic system, hold a significant position in organic chemistry. Halogenation of aromatic compounds is a fundamental area of organic synthesis, primarily because organic halides are versatile precursors that can be readily transformed into other functional groups under mild conditions. researchgate.net They serve as crucial building blocks for synthesizing a wide array of molecules, including pharmaceuticals and other bioactive compounds. researchgate.net

Beyond their role in synthesis, chlorinated aromatic hydrocarbons have been subjects of extensive research due to their industrial applications and environmental presence. Compounds like polychlorinated biphenyls (PCBs) were widely used for their high dielectric strength and resistance to heat and chemical degradation. taylorandfrancis.com The persistence and potential carcinogenicity of some chlorinated benzenes have made them important subjects in environmental science, driving research into their detection and remediation. researchgate.net

Structural Classification and Nomenclature of 1,2,4-Trichloro-3,5,6-trimethylbenzene

The trimethylbenzenes are a group of aromatic hydrocarbons consisting of a benzene ring substituted with three methyl groups, forming three structural isomers: 1,2,3-trimethylbenzene (B126466) (hemimellitene), 1,2,4-trimethylbenzene (B165218) (pseudocumene), and 1,3,5-trimethylbenzene (mesitylene). wikipedia.org Further substitution with chlorine atoms leads to a variety of polychlorinated trimethylbenzenes.

The compound This compound is a fully substituted benzene derivative, meaning each of the six carbon atoms on the aromatic ring is bonded to a substituent. In this specific, asymmetric isomer, the substituents are arranged as follows:

Chlorine atoms at positions 1, 2, and 4.

Methyl groups at positions 3, 5, and 6.

Below is an interactive data table detailing the identifiers for these related compounds.

Overview of Current Research Trajectories in Substituted Mesitylene (B46885) Derivatives

Mesitylene (1,3,5-trimethylbenzene) and its derivatives are foundational structures in various areas of chemical research. Their inherent symmetry and the steric hindrance provided by the methyl groups lead to unique chemical properties and reactivity.

Current research often utilizes the mesitylene core to synthesize more complex molecules with specific functions. For instance, mesitylene has been used as a central core for creating new tritopic nitrogen-containing linkers. mdpi.com These linkers, which can be synthesized through methods like Suzuki, Sonogashira, and Heck-type coupling reactions, are designed for the construction of metal-organic frameworks (MOFs). mdpi.com

Furthermore, the reaction chemistry of tri-substituted mesitylene derivatives is an area of active investigation for creating sterically hindered or "buttressed" ligands. hkbu.edu.hk These ligands can be used to study coordination chemistry, as the bulky methyl groups influence the geometry and reactivity of metal complexes. Research has shown that such sterically crowded molecules can exhibit reduced reactivity in certain reactions, like SN2 substitutions, due to steric inhibition. hkbu.edu.hkresearchgate.net These studies contribute to a deeper understanding of how steric and electronic effects govern chemical transformations and the design of novel molecular architectures. hkbu.edu.hk

Table of Mentioned Compounds

Below is an interactive data table listing the chemical compounds mentioned in this article.

Structure

2D Structure

3D Structure

Properties

CAS No. |

10203-45-9 |

|---|---|

Molecular Formula |

C9H9Cl3 |

Molecular Weight |

223.5 g/mol |

IUPAC Name |

1,2,4-trichloro-3,5,6-trimethylbenzene |

InChI |

InChI=1S/C9H9Cl3/c1-4-5(2)8(11)9(12)6(3)7(4)10/h1-3H3 |

InChI Key |

BQXDDFSTPFBZJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)C)Cl)Cl)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,2,4 Trichloro 3,5,6 Trimethylbenzene and Analogs

Direct Halogenation Approaches and Mechanistic Considerations

Direct halogenation of an existing trimethylbenzene precursor is the most straightforward conceptual approach to synthesizing a trichlorotrimethylbenzene derivative. This method relies on the principles of electrophilic aromatic substitution (EAS), where an electrophile (in this case, an electrophilic chlorine species) attacks the electron-rich benzene (B151609) ring.

Chlorination Pathways for Trimethylbenzene Isomers

The starting point for such a synthesis would be one of the three structural isomers of trimethylbenzene: 1,2,3-trimethylbenzene (B126466) (Hemimellitene), 1,2,4-trimethylbenzene (B165218) (Pseudocumene), or 1,3,5-trimethylbenzene (Mesitylene). nih.govnih.govwikipedia.org Each isomer presents a unique reactivity profile and will yield different products upon chlorination due to the directing effects of the three methyl groups.

Methyl groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. They achieve this by donating electron density to the ring, making it more nucleophilic. thestudentroom.co.uk

1,3,5-Trimethylbenzene (Mesitylene): Due to its symmetrical structure, all available positions on the ring (2, 4, and 6) are equivalent and are activated by the adjacent methyl groups. Monochlorination of mesitylene (B46885) proceeds readily to yield 2-chloro-1,3,5-trimethylbenzene. rsc.org Further chlorination would lead to di- and trichlorinated products.

1,2,4-Trimethylbenzene (Pseudocumene): This asymmetrical isomer has three available positions for substitution (3, 5, and 6). The positions are not equivalent, leading to a mixture of products. The directing effects of the three methyl groups will favor substitution at the most activated positions, which are typically ortho or para to a methyl group.

1,2,3-Trimethylbenzene (Hemimellitene): This isomer also has three available positions (4, 5, and 6). The position between two methyl groups (position 2) is sterically hindered. Chlorination is expected to yield a mixture of isomers, with substitution occurring at the less hindered, activated positions.

It is important to note that direct chlorination of any of these standard isomers is unlikely to produce the specific substitution pattern of 1,2,4-Trichloro-3,5,6-trimethylbenzene in a single step or high yield. The substitution pattern of the target molecule (methyl groups at 3, 5, 6 and chloro groups at 1, 2, 4) does not arise logically from the direct, exhaustive chlorination of a simple trimethylbenzene isomer. Such a synthesis would require more nuanced, multi-step approaches.

| Isomer | Common Name | CAS Number | Boiling Point | Melting Point |

|---|---|---|---|---|

| 1,2,3-Trimethylbenzene | Hemimellitene | 526-73-8 | 176.1 °C | -25.4 °C |

| 1,2,4-Trimethylbenzene | Pseudocumene | 95-63-6 | 169-171 °C | -43.8 °C |

| 1,3,5-Trimethylbenzene | Mesitylene | 108-67-8 | 164.7 °C | -44.8 °C |

Regioselectivity in Electrophilic Aromatic Substitution Reactions

Regioselectivity—the control of where the incoming electrophile substitutes on the ring—is governed by the existing substituents. Alkyl groups, such as methyl, are known as ortho, para-directors. This is because the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction is most stabilized when the electrophile adds to the ortho or para positions relative to the methyl group. This stabilization occurs through resonance and inductive effects, where the electron-donating methyl group helps to delocalize the positive charge.

In the case of trimethylbenzenes, the directing effects of all three methyl groups must be considered collectively. The positions that are most activated are those that are ortho or para to multiple methyl groups. Conversely, positions that are sterically hindered (e.g., between two substituents) will be less favored. For chlorination, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is typically used to polarize the Cl-Cl bond, creating a more potent electrophile (Cl⁺) and facilitating the reaction at room temperature. chemguide.co.uk

Multistep Synthetic Routes Involving Functional Group Interconversions

Achieving a complex substitution pattern like that in this compound generally requires a multistep synthesis where functional groups are added, modified, or used to block certain positions, thereby directing subsequent reactions. libretexts.orgyoutube.com

Nitration and Subsequent Reduction Strategies for Chlorinated Trimethylbenzenes

A powerful strategy in aromatic synthesis involves the use of a nitro group (–NO₂) as a directing group. The nitro group is a strong deactivator and a meta-director. This property can be exploited to install substituents at positions that would not be favored by the activating methyl groups.

A hypothetical synthetic sequence could involve:

Initial Chlorination: A trimethylbenzene isomer is partially chlorinated under controlled conditions.

Nitration: The resulting chlorotrimethylbenzene is nitrated. The strong meta-directing effect of the nitro group, combined with the ortho, para-directing effects of the methyl and chloro groups, would lead to a specific substitution pattern.

Further Substitution: Additional chlorination or other functionalization steps could be performed.

Reduction of the Nitro Group: The nitro group can then be reduced to an amino group (–NH₂), for example, using tin (Sn) and hydrochloric acid (HCl). youtube.com The amino group is a strong activator and an ortho, para-director, completely changing the reactivity of the ring for subsequent steps.

Removal of the Amino Group: The amino group, having served its purpose as a directing group, can be removed from the ring via diazotization (reaction with nitrous acid, HNO₂) followed by reduction (e.g., with hypophosphorous acid, H₃PO₂).

This sequence of nitration, reduction, and removal allows for a level of synthetic control that is unattainable through direct halogenation alone. libretexts.orgyoutube.com

Precursor Compounds in the Synthesis of this compound Derivatives

The synthesis of highly substituted, or hexasubstituted, benzenes often requires building the molecule from precursors that already contain some of the desired functionality or by using specialized cyclization reactions. researchgate.netresearchgate.net For a compound like this compound, precursors could include polychlorinated benzenes or toluenes that undergo subsequent methylation, or polymethylated phenols that can be converted to the target compound.

For instance, the synthesis of polychlorinated biphenyls (PCBs) has been achieved through methods like the Suzuki-coupling, which joins two different benzene rings together. nih.gov While not directly applicable to the target molecule, these advanced coupling methods highlight the types of strategies used to create complex aromatic structures that are inaccessible through simple EAS reactions. The synthesis might start from a less substituted, chlorinated aromatic compound which is then subjected to Friedel-Crafts alkylation to introduce the methyl groups. The order of these reactions is critical to achieving the desired final arrangement of substituents. libretexts.org

Green Chemistry Considerations in Synthetic Protocols

Traditional aromatic chlorination methods often employ hazardous reagents like elemental chlorine gas and chlorinated solvents, which pose significant environmental and safety risks. rsc.org Modern synthetic chemistry emphasizes the development of "green" protocols that minimize waste and use less hazardous substances.

Key green chemistry considerations for the synthesis of chlorinated aromatics include:

Alternative Chlorinating Agents: Instead of chlorine gas, safer and easier-to-handle solid reagents like N-chlorosuccinimide (NCS) can be used. isca.me Other reagents, such as tert-butyl hypochlorite, have also been shown to be effective and highly regioselective. rsc.org

Benign Solvents: Replacing chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) with more environmentally friendly options, such as water or acetonitrile, is a primary goal. isca.me Some reactions can even be performed in solvent-free conditions.

Novel Catalysis: The development of new catalysts can improve efficiency and reduce waste. This includes using zeolites, which are solid acids that can be easily recovered and reused, or exploring electrocatalytic methods where electricity is used to drive the chlorination using a simple salt like sodium chloride as the chlorine source. researchgate.netserdp-estcp.mil These electrochemical methods offer high selectivity and control while enhancing safety. researchgate.net

By incorporating these principles, the synthesis of complex molecules like this compound and its analogs can be made more sustainable and efficient.

Advanced Structural Elucidation and Spectroscopic Characterization of 1,2,4 Trichloro 3,5,6 Trimethylbenzene

Single-Crystal X-ray Diffraction Analysis

The precise three-dimensional arrangement of atoms and molecules in the crystalline state of 1,2,4-trichloro-3,5,6-trimethylbenzene has been meticulously determined through single-crystal X-ray diffraction. This powerful analytical technique provides fundamental insights into the compound's solid-state structure, including its crystal lattice, molecular geometry, and the nature of intermolecular forces that govern its packing.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Crystals of this compound have been identified as belonging to the monoclinic crystal system. The structure was resolved using Mo-Kα counter data, and the analysis was carried out through Patterson, electron-density, and least-squares methods. The crystallographic analysis established the space group as P2₁/a. A key finding is that with two molecules (Z=2) per unit cell, the molecule must occupy a position of crystallographic symmetry, specifically a center of symmetry. The determined unit cell parameters are summarized in the table below.

Table 1: Unit Cell Parameters of this compound

| Parameter | Value |

|---|---|

| a | 17.31 Å |

| b | 3.88 Å |

| c | 8.22 Å |

| β | 119.55° |

Molecular Conformation and Interatomic Distances

The single-crystal X-ray diffraction analysis revealed a notable feature of the this compound crystal: it exhibits orientational disorder. This means that the chlorine atoms and methyl groups are distributed randomly across the six substituent positions on the benzene (B151609) ring. Consequently, the molecule in the crystal lattice appears to possess a higher degree of symmetry (six-fold symmetry) than the individual molecule actually has. This disorder complicates the precise determination of individual interatomic distances from the averaged structure. The structure was refined to a final R-factor of 0.09 for 504 observed reflections.

Analysis of Intermolecular Interactions and Packing Arrangements

The crystal packing of this compound is dictated by its monoclinic P2₁/a space group and the presence of a crystallographic center of symmetry. The orientational disorder observed is not static but is indicative of dynamic processes within the crystal. This disorder can be interpreted in terms of discontinuous molecular reorientations. These reorientations are a consequence of relatively large rigid-body oscillations of the molecules within the crystal lattice. The packing arrangement, therefore, is a statistical average of multiple orientations, driven by the energetic balance of intermolecular forces and the thermal motion of the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Deuterium (B1214612) NMR Studies of Methyl Group Dynamics and Orientational Disorder

A review of the scientific literature did not yield specific deuterium NMR studies focused on the methyl group dynamics and orientational disorder of this compound. While such studies have been conducted on other isomers of trichlorotrimethylbenzene, the explicit data for the 1,2,4-isomer is not available in the reviewed sources.

Solid-State NMR for Molecular Motion and Reorientation

Specific solid-state NMR investigations into the molecular motion and reorientation of this compound could not be located in the surveyed literature. The X-ray diffraction data suggests that such motions are significant in the solid state, but dedicated solid-state NMR studies to quantify these dynamics for this specific compound were not found.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy provides a detailed "fingerprint" of a molecule by probing the vibrations of its constituent bonds. Both Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and gaining insight into molecular structure. For this compound, the spectra are dominated by vibrations associated with the benzene ring, the methyl groups, and the carbon-chlorine bonds.

Infrared (IR) Spectroscopy:

The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes that induce a change in the dipole moment. Key characteristic absorption bands expected for this compound include:

C-H Stretching Vibrations: The presence of methyl groups gives rise to characteristic C-H stretching absorptions. These are typically observed in the 2900-3000 cm⁻¹ region. Specifically, asymmetric and symmetric stretching vibrations of the CH₃ groups are expected.

Aromatic C-C Stretching: The benzene ring itself has several C-C stretching modes, which are often observed in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these peaks.

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations of the methyl C-H bonds appear in the 1375-1450 cm⁻¹ range.

Aromatic C-H Bending (Out-of-Plane): While there are no aromatic C-H bonds in this fully substituted ring, the substitution pattern itself gives rise to characteristic out-of-plane ring bending vibrations, often below 900 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Vibrational modes that cause a change in the polarizability of the molecule are Raman active. For this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations and the C-C backbone of the ring, which may be weak in the IR spectrum. Expected Raman shifts include:

Ring Breathing Mode: A strong, sharp peak characteristic of the benzene ring's symmetric "breathing" vibration is expected, typically around 1000 cm⁻¹.

Aromatic C-C Stretching: Similar to IR, C-C stretching modes will be present, often with different relative intensities.

C-Cl and C-CH₃ Vibrations: The symmetric stretching vibrations of the C-Cl and C-CH₃ bonds will also be Raman active.

The combination of IR and Raman data provides a more complete vibrational analysis, as some modes may be active in one technique but not the other, adhering to the principle of mutual exclusion for centrosymmetric molecules. While this compound is not centrosymmetric, the relative intensities of peaks in IR and Raman spectra still provide valuable structural information.

| Vibrational Mode | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) | Comments |

|---|---|---|---|

| Methyl C-H Stretching | 2900-3000 | 2900-3000 | Asymmetric and symmetric stretches. |

| Aromatic C-C Stretching | 1450-1600 | 1450-1600 | Multiple bands expected due to ring substitution. |

| Methyl C-H Bending | 1375-1450 | 1375-1450 | In-plane and out-of-plane bending. |

| C-Cl Stretching | 1000-1100 | 1000-1100 | Position is sensitive to electronic effects. |

| Ring Breathing Mode | Weak or inactive | ~1000 | Typically a strong, sharp peak in Raman. |

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and for deducing its structure by analyzing the fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of this compound is expected to show a distinct molecular ion peak. A key feature will be the isotopic pattern of this peak. The presence of three chlorine atoms will result in a characteristic cluster of peaks (M⁺, M+2, M+4, M+6) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio). This isotopic signature is a definitive indicator of the number of chlorine atoms in the molecule or fragment.

Fragmentation Analysis:

The molecular ion of this compound is expected to undergo fragmentation through several predictable pathways:

Loss of a Methyl Radical: A common fragmentation pathway for methylated aromatics is the loss of a methyl group (•CH₃, 15 Da) to form a stable benzylic-type cation. This would result in a significant peak at [M-15]⁺.

Loss of a Chlorine Atom: The cleavage of a C-Cl bond can lead to the loss of a chlorine radical (•Cl, 35 or 37 Da), resulting in a peak at [M-35]⁺ or [M-37]⁺.

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl, 36 or 38 Da) is also a possible fragmentation pathway, which would give a peak at [M-36]⁺ or [M-38]⁺.

Further Fragmentations: The initial fragment ions can undergo further fragmentation, such as the loss of additional methyl or chloro groups, or the rearrangement of the ring structure, leading to a series of smaller fragment ions that can help to piece together the original structure.

Analysis of the mass-to-charge ratios (m/z) and relative abundances of these fragment ions allows for the confirmation of the molecular structure. For instance, the mass spectrum of the isomeric 1,3,5-trichloro-2,4,6-trimethylbenzene (B3053338) shows a strong molecular ion peak and a base peak corresponding to the loss of a methyl group. A similar pattern would be anticipated for the 1,2,4-isomer, although the relative intensities of the fragments may differ due to the different substitution pattern.

| Ion | Proposed Structure | Expected m/z | Comments |

|---|---|---|---|

| [M]⁺ | [C₉H₉Cl₃]⁺ | 222, 224, 226, 228 | Molecular ion with characteristic isotopic pattern for 3 Cl atoms. |

| [M-15]⁺ | [C₈H₆Cl₃]⁺ | 207, 209, 211, 213 | Loss of a methyl radical (•CH₃). Often a prominent peak. |

| [M-35]⁺ | [C₉H₉Cl₂]⁺ | 187, 189, 191 | Loss of a chlorine radical (•³⁵Cl). |

| [M-36]⁺ | [C₉H₈Cl₂]⁺ | 186, 188, 190 | Loss of hydrogen chloride (H³⁵Cl). |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For aromatic compounds like this compound, the observed absorptions are typically due to π → π* transitions within the benzene ring.

The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the substitution pattern on the aromatic ring. Both chlorine atoms and methyl groups are auxochromes, meaning they can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the intensity of the absorption compared to unsubstituted benzene.

The UV-Vis spectrum of this compound is expected to exhibit two main absorption bands, characteristic of many substituted benzenes:

E₂-band: This is a strong absorption band, typically occurring in the 200-230 nm region, arising from an allowed π → π* transition.

B-band: This band, appearing at longer wavelengths (typically 250-280 nm), is due to a symmetry-forbidden π → π* transition. The substitution on the ring causes this band to become more allowed, and it often displays fine vibrational structure.

The cumulative effect of three chloro and three methyl groups is expected to cause a significant bathochromic shift of these bands compared to benzene. For comparison, the related compound 1,3,5-trichloro-2,4,6-trimethylbenzene exhibits a λmax around 280-290 nm. It is anticipated that this compound will have a similar UV-Vis profile, with the exact λmax values being subtly influenced by the less symmetric substitution pattern.

| Transition | Typical Wavelength Range (nm) for Substituted Benzenes | Expected λmax for this compound | Comments |

|---|---|---|---|

| E₂-band (π → π) | 200-230 | ~220-240 | Strong intensity absorption. |

| B-band (π → π) | 250-280 | ~280-290 | Weaker intensity, may show vibrational fine structure. |

Theoretical and Computational Chemistry Studies on 1,2,4 Trichloro 3,5,6 Trimethylbenzene

Density Functional Theory (DFT) Calculations for Molecular Conformation and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the optimized geometry, electronic properties, and energetic stability of compounds like 1,2,4-Trichloro-3,5,6-trimethylbenzene. These calculations involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. globalresearchonline.netresearchgate.net For complex chlorinated aromatic hydrocarbons, DFT methods have proven effective in generating a range of molecular properties, including dipole moments and ionization energies. scirp.org

Geometry Optimization and Energetic Landscapes

Table 1: Predicted Optimized Geometric Parameters for this compound (Note: These are illustrative values based on DFT calculations of similar substituted benzenes and not from a direct study of the target compound.)

| Parameter | Predicted Value |

| C-C (aromatic) bond length | 1.39 - 1.41 Å |

| C-Cl bond length | ~1.74 Å |

| C-C (methyl) bond length | ~1.51 Å |

| C-H (methyl) bond length | ~1.09 Å |

| C-C-C (aromatic) bond angle | 118 - 122° |

| C-C-Cl bond angle | ~120° |

| C-C-C (methyl) bond angle | ~121° |

The energetic landscape would reveal the energy barriers for methyl group rotation, providing insight into the molecule's conformational flexibility at different temperatures.

Analysis of Intermolecular Interactions in Crystal Lattices

In the solid state, the arrangement of molecules within a crystal lattice is governed by intermolecular interactions. DFT calculations can be extended to study these forces, which are crucial for understanding crystal packing, stability, and physical properties. For this compound, the primary intermolecular forces are expected to be van der Waals interactions (specifically, London dispersion forces) due to the nonpolar nature of the molecule.

Computational methods like the Pixel method can be used to calculate lattice and intermolecular interaction energies, partitioning them into Coulombic, polarization, dispersion, and repulsion components. mdpi.comnih.gov In the crystal structure of benzene (B151609), interactions where hydrogen atoms of one molecule point towards the center of a neighboring aromatic ring are significant. nih.gov Similar C-H···π interactions, along with potential weak C-H···Cl hydrogen bonds and Cl···Cl halogen interactions, would be expected to play a role in the crystal packing of this compound. Analyzing these non-covalent interactions helps in rationalizing the observed crystal structure and predicting potential polymorphism. mdpi.com

Molecular Dynamics Simulations for Solid-State Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a system of atoms and molecules. By solving Newton's equations of motion, MD simulations can model the movements of individual atoms, providing insights into the dynamic properties of materials in the solid state. nih.govresearchgate.net

For this compound, MD simulations could be employed to investigate phenomena such as molecular reorientations, phase transitions, and the anisotropic motion of the molecule within its crystal lattice. researchgate.net These simulations require a force field, which is a set of parameters that defines the potential energy of the system. Force fields like GAFF, CHARMM, and OPLS are commonly used for organic molecular crystals. sigmaaldrich.com MD studies on crystalline benzene have successfully revealed details about in-plane molecular reorientations and their associated activation energies. nih.govresearchgate.net Similar simulations for this compound would likely focus on the reorientational dynamics of the entire molecule and the internal rotation of the methyl groups, and how these motions are influenced by temperature and pressure.

Quantum Chemical Analysis of Reactivity and Stability

Quantum chemical calculations provide fundamental insights into the chemical reactivity and thermodynamic stability of a molecule. By analyzing the electronic structure, one can predict how a molecule will interact with other chemical species. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.combiorxiv.org

The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net For chlorinated aromatic compounds, DFT calculations can reliably predict these frontier orbitals. mdpi.combiorxiv.org Furthermore, the analysis of the molecular electrostatic potential (MEP) map reveals the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting the regions most susceptible to chemical attack. globalresearchonline.net Thermodynamic properties such as the enthalpy of formation and Gibbs free energy of formation can also be calculated to assess the relative stability of isomers. mdpi.com

Table 2: Illustrative Quantum Chemical Properties for a Polychlorinated Trimethylbenzene (Note: These values are representative for this class of compounds and are intended for illustrative purposes.)

| Property | Typical Calculated Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Relates to ionization potential and electron-donating ability |

| LUMO Energy | -0.5 to -1.5 eV | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | 5.5 to 6.5 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 1.0 to 2.0 D | Measures molecular polarity, affects intermolecular forces |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is widely used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules. DFT methods are particularly effective for calculating NMR chemical shifts and vibrational frequencies. mdpi.comacs.orgacs.org

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Recent advances also utilize machine learning models trained on large datasets of experimental and calculated shifts to improve prediction accuracy. mdpi.comarxiv.orgnih.gov

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. acs.org This involves computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). psu.eduuit.no Diagonalizing this matrix yields the normal modes of vibration and their corresponding frequencies. Calculated frequencies are often systematically overestimated and are therefore scaled by an empirical factor to better match experimental data. acs.org

Table 3: Predicted Spectroscopic Parameters for this compound (Note: These are hypothetical predictions based on computational methodologies and typical values for related structures. They are not experimentally verified data.)

| Parameter | Predicted Value Range | Spectroscopic Technique |

| ¹H Chemical Shift (Methyl) | 2.3 - 2.6 ppm | NMR |

| ¹³C Chemical Shift (Aromatic, C-Cl) | 130 - 135 ppm | NMR |

| ¹³C Chemical Shift (Aromatic, C-CH₃) | 135 - 140 ppm | NMR |

| ¹³C Chemical Shift (Methyl) | 18 - 22 ppm | NMR |

| C-Cl Stretching Frequency | 600 - 800 cm⁻¹ | IR/Raman |

| C-H Stretching Frequency (Methyl) | 2900 - 3000 cm⁻¹ | IR/Raman |

| Aromatic Ring Stretching | 1400 - 1600 cm⁻¹ | IR/Raman |

These predicted spectra serve as valuable tools for interpreting experimental data and confirming the structure of newly synthesized compounds.

Reactivity and Derivatization Chemistry of 1,2,4 Trichloro 3,5,6 Trimethylbenzene

Exploration of Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for highly halogenated aromatic compounds, particularly those bearing electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The three chlorine atoms in 1,2,4-trichloro-3,5,6-trimethylbenzene deactivate the ring towards electrophiles but activate it for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks a carbon atom bearing a leaving group (a chlorine atom in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

The rate and regioselectivity of SNAr reactions on this molecule are influenced by two main factors:

Electronic Effects : The electron-withdrawing nature of the chlorine atoms makes the ring electron-deficient and thus more susceptible to attack by nucleophiles. The reactivity of polychlorinated benzenes in nucleophilic substitution generally increases with the number of chlorine atoms.

Steric Hindrance : The three methyl groups create significant steric hindrance around the ring, which can affect the accessibility of the carbon-chlorine bonds to incoming nucleophiles.

In this compound, the three chlorine atoms are in chemically distinct environments, leading to predicted differences in reactivity.

C1-Cl : This chlorine is flanked by a methyl group (C6) and another chlorine (C2).

C2-Cl : This chlorine is positioned between two other chlorine atoms (C1 and C4).

C4-Cl : This chlorine is situated between a chlorine atom (C2) and a methyl group (C3 and C5).

Steric hindrance from the bulky methyl groups is expected to play a crucial role. The chlorine at the C4 position, being flanked by two methyl groups, is likely the most sterically hindered and therefore the least reactive. The relative reactivity between the C1 and C2 positions is more complex, depending on the size of the attacking nucleophile and the subtle electronic interplay of adjacent substituents. Computational studies on other polychlorinated aromatics suggest that transition states are stabilized by ortho and para substituents, which could favor substitution at the C1 and C2 positions over C4, depending on the specific nucleophile.

| Position of Chlorine Atom | Adjacent Substituents | Expected Steric Hindrance | Predicted Relative Reactivity |

|---|---|---|---|

| C1 | C6-CH₃, C2-Cl | Moderate | Moderate |

| C2 | C1-Cl, C4-Cl | Low | High |

| C4 | C3-CH₃, C5-CH₃ | High | Low |

Electrophilic Aromatic Substitution Beyond Initial Chlorination

Electrophilic aromatic substitution (EAS) is the hallmark reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. uomustansiriyah.edu.iq Common examples include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The feasibility of these reactions is heavily dependent on the presence of a replaceable hydrogen atom on the aromatic nucleus.

The molecular structure of this compound features a fully substituted benzene ring; all six positions are occupied by either a chlorine atom or a methyl group. Consequently, there are no hydrogen atoms directly attached to the aromatic ring that can be replaced by an electrophile.

Therefore, This compound is not expected to undergo standard electrophilic aromatic substitution reactions.

Under harsh reaction conditions (e.g., high temperatures, strong superacids), instead of substitution, other reactions might occur, such as:

Side-chain reactions : The methyl groups could potentially undergo substitution, for example, radical halogenation, but this is not a reaction of the aromatic ring itself.

Decomposition or rearrangement : Forcing conditions could lead to the degradation of the molecule.

Addition reactions : In rare cases, severe conditions can force electrophiles to add to the aromatic ring, leading to a loss of aromaticity.

The directing effects of the substituents—methyl groups being activating ortho-, para-directors and chloro groups being deactivating ortho-, para-directors—are rendered moot by the absence of any available site for substitution. savemyexams.comlibretexts.org

Formation of Functionalized Derivatives for Material Science Precursors

While direct functionalization via electrophilic substitution is not viable, this compound can serve as a scaffold for creating functionalized derivatives through nucleophilic aromatic substitution. By selectively replacing one or more chlorine atoms with other functional groups, a variety of precursors for material science applications could theoretically be synthesized. nih.gov The ability to control the degree of substitution by tuning reaction conditions could allow for the creation of mono-, di-, or tri-substituted products.

Potential functionalization reactions include:

Hydroxylation : Reaction with a strong base like sodium hydroxide (B78521) (NaOH) at high temperatures could replace chlorine atoms with hydroxyl (-OH) groups, yielding chlorinated trimethylphenols.

Alkoxylation : Using sodium alkoxides (NaOR) would lead to the formation of ether derivatives.

Amination : Reaction with ammonia (B1221849) or amines could introduce amino (-NH₂) or substituted amino (-NHR, -NR₂) groups.

Cyanation : Substitution with cyanide salts (e.g., CuCN) could yield nitrile derivatives (-CN).

These functionalized molecules could then act as building blocks (monomers or precursors) for various advanced materials:

Polymers : Phenolic or amino derivatives could be used to synthesize high-performance polymers like polyethers, polyamides, or epoxy resins. The rigid, substituted aromatic core would likely impart high thermal stability and specific mechanical properties to the resulting polymer.

Liquid Crystals : The asymmetric and rigid structure of derivatives could be a basis for designing liquid crystalline materials.

Organic Electronics : Introducing specific functional groups could tune the electronic properties of the molecule for potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

| Functional Group Introduced (Replacing Cl) | Resulting Derivative Class | Potential Application as Precursor |

|---|---|---|

| -OH (Hydroxyl) | Chlorotrimethylphenol | Monomer for polyesters, polycarbonates, epoxy resins |

| -OR (Alkoxy) | Chlorotrimethylalkoxybenzene | Precursor for liquid crystals, specialty solvents |

| -NH₂ (Amino) | Chlorotrimethylaniline | Monomer for polyamides, polyimides; building block for dyes |

| -CN (Cyano) | Chlorotrimethylbenzonitrile | Precursor for thermally stable polymers, electronic materials |

Radical Chemistry and Electronic Spin State Investigations

The study of organic radicals often employs Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), which detects species with unpaired electrons. libretexts.org Aromatic compounds like this compound can be converted into radical ions under specific conditions.

Radical Anion Formation : This can be achieved by chemical reduction, typically using an alkali metal (e.g., Na, K) in an aprotic solvent like THF or DME. The aromatic ring accepts an electron into its lowest unoccupied molecular orbital (LUMO) to form a radical anion.

Radical Cation Formation : This involves oxidation, where an electron is removed from the highest occupied molecular orbital (HOMO) of the aromatic ring.

The electronic structure of the resulting radical ion of this compound would be complex. The distribution of the unpaired electron's spin density across the aromatic ring would be influenced by the competing electronic effects of the substituents.

Methyl Groups (-CH₃) : As electron-donating groups, they would tend to destabilize a radical anion but stabilize a radical cation.

Chloro Groups (-Cl) : As electron-withdrawing groups, they would stabilize a radical anion but destabilize a radical cation.

ESR spectroscopy of these radical ions would provide valuable information. The spectrum's g-value would be characteristic of an organic radical on a chlorinated aromatic system. Furthermore, the spectrum would exhibit hyperfine coupling, which is the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei. In this case, the most significant hyperfine splitting would arise from the protons of the three methyl groups. The magnitude of the coupling constants would reveal the extent of spin density on the carbon atoms to which the methyl groups are attached (C3, C5, and C6). Due to the molecule's asymmetry, the three methyl groups are chemically non-equivalent, and one would expect to observe distinct hyperfine coupling constants for each, leading to a complex and information-rich ESR spectrum. slideshare.net

Advanced Chemical Utility and Materials Science Applications of 1,2,4 Trichloro 3,5,6 Trimethylbenzene As a Building Block

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The presence of both chlorine and methyl substituents on the benzene (B151609) ring of 1,2,4-trichloro-3,5,6-trimethylbenzene offers multiple reaction sites for further functionalization, positioning it as a potentially valuable intermediate in the synthesis of more complex molecules. The chlorine atoms can be substituted through various nucleophilic aromatic substitution reactions or participate in cross-coupling reactions, while the methyl groups can be oxidized or halogenated to introduce other functionalities.

For instance, similar to the use of other halogenated benzenes, this compound could be converted to its lithiated derivative to participate in polymerization reactions, leading to the formation of soluble halogenated polyphenylenes. This approach has been demonstrated with simpler dihalogenated benzenes, yielding polymers with molecular weights up to 6,000 g/mol . The resulting polymers, containing halogen atoms, would be amenable to further chemical modifications.

The methyl groups can be oxidized to carboxylic acids, transforming the molecule into a multifunctional building block. For example, oxidation of the three methyl groups would yield a tricarboxylic acid derivative, a valuable precursor for various functional materials.

Potential in the Development of Supramolecular Architectures (analogous to related C3-symmetric compounds)

Molecules with C3 symmetry have garnered significant interest in supramolecular chemistry due to their ability to self-assemble into well-defined, higher-order structures. A prominent example is the family of benzene-1,3,5-tricarboxamides (BTAs), which form helical columnar structures through hydrogen bonding and π–π stacking. mdpi.com These assemblies can form supramolecular polymers and gels with applications in areas such as anion sensing and dye removal. mdpi.com

By analogy, derivatives of this compound could be envisioned as C3-symmetric building blocks for supramolecular architectures. For instance, if the methyl groups were converted to amide functionalities, the resulting molecule could exhibit self-assembly behavior similar to that of BTAs. The presence of chlorine atoms could further influence the intermolecular interactions, potentially leading to novel supramolecular structures with unique properties. The ability of C3-symmetrical BTAs to form double helices in water highlights the potential for creating complex and functional biomaterials. acs.org

Table 1: Comparison of this compound with an Analogous Supramolecular Building Block

| Feature | This compound (Hypothetical Precursor) | Benzene-1,3,5-tricarboxamide (BTA) (Established Building Block) |

| Core Structure | Trichlorotrimethylbenzene | Benzene |

| Functional Groups for Self-Assembly | Requires derivatization (e.g., oxidation of methyl groups to amides) | Amide groups |

| Driving Forces for Assembly | Potentially hydrogen bonding, π–π stacking, halogen bonding | Hydrogen bonding, π–π stacking |

| Resulting Architectures | Potentially columnar or helical structures | Columnar, helical, gels |

Integration into Covalent Organic Frameworks (COFs) and Porous Materials (analogous to related compounds)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising for applications in gas storage, catalysis, and sensing. rsc.org The synthesis of COFs relies on the use of rigid molecular building blocks, often with specific symmetries, that are connected by strong covalent bonds.

C3-symmetric molecules are frequently employed as trigonal nodes in the construction of 2D and 3D COFs. For example, 1,3,5-tris(4-formylphenyl)benzene and 1,3,5-tricyanobenzene have been successfully used to synthesize COFs with high crystallinity and porosity. rsc.orgresearchgate.net These building blocks, or linkers, react with complementary linear or multi-topic linkers to form extended, ordered networks.

Derivatives of this compound could be designed to serve as C3-symmetric linkers for COF synthesis. By functionalizing the methyl groups with reactive moieties such as aldehydes, amines, or boronic acids, this compound could be integrated into COF structures. The presence of chlorine atoms on the benzene core could impart specific properties to the resulting COF, such as enhanced chemical stability or modified electronic properties. The synthesis of COFs from functionalized terphenyl and other C3-symmetric ligands demonstrates the versatility of this approach. ossila.com

Table 2: Potential C3-Symmetric Linkers for COF Synthesis Derived from this compound

| Hypothetical Linker Derivative | Functional Group | Potential COF Linkage |

| 1,2,4-Trichloro-3,5,6-tris(4-formylphenyl)benzene | Aldehyde | Imine, β-ketoenamine |

| 1,2,4-Trichloro-3,5,6-tris(4-aminophenyl)benzene | Amine | Imine, amide |

| 1,2,4-Trichloro-3,5,6-tris(4-boronic acid)benzene | Boronic Acid | Boroxine, boronate ester |

Precursor for Advanced Polymeric Materials and Coatings

The incorporation of halogen atoms into polymers is a well-established strategy for enhancing their properties, particularly flame retardancy and chemical resistance. Halogenated polymers release halogen radicals upon heating, which can interrupt the radical chain reactions of combustion.

This compound could serve as a monomer or a comonomer in the synthesis of halogenated polymers. Its trifunctional nature (assuming reactivity at the methyl groups) could lead to the formation of cross-linked polymers with high thermal stability. Alternatively, it could be used as an additive to impart flame-retardant properties to other polymers.

Furthermore, the synthesis of soluble halogenated polyphenylenes from dihalogenated monomers suggests that polymers derived from this compound could be processable from solution, enabling their use in coatings and films. dtic.mil The chlorine atoms in such polymers could also serve as sites for post-polymerization modification, allowing for the tuning of the material's properties. The development of functional polymer materials through methods like thiol-ene/yne click chemistry opens up further possibilities for incorporating specialized monomers like derivatives of this compound. magtech.com.cn

Future Research Directions and Unexplored Avenues

Elucidation of Novel Synthetic Pathways

Current synthetic routes to polysubstituted benzene (B151609) derivatives often involve multi-step processes that may lack high regioselectivity and efficiency. Future research should focus on developing more elegant and efficient synthetic methodologies for 1,2,4-Trichloro-3,5,6-trimethylbenzene. Exploring modern catalytic systems, such as those involving transition metals like palladium, rhodium, or ruthenium, could offer pathways with improved yield and selectivity. Furthermore, the investigation of C-H activation and functionalization strategies could provide more direct and atom-economical routes to this specific isomer, minimizing the formation of other isomers and byproducts. The development of such novel pathways would not only be of academic interest but could also enable more accessible production for further studies and potential applications.

High-Pressure Crystallography and Phase Behavior Studies

The crystal structure of this compound has been determined under ambient conditions. However, its behavior under non-ambient conditions, particularly high pressure, remains an open question. High-pressure crystallography studies could reveal pressure-induced phase transitions, changes in molecular packing, and alterations in intermolecular interactions. Understanding how the molecule responds to compression can provide valuable insights into its solid-state properties and stability. Such studies are crucial for materials science, where the behavior of molecular crystals under extreme conditions is of significant interest for the development of new materials with tailored properties.

Mechanistic Investigations of Environmental Degradation

The environmental fate of chlorinated aromatic compounds is a significant area of concern. For this compound, there is a notable lack of data regarding its persistence, bioaccumulation potential, and degradation pathways in various environmental compartments. Future research should aim to elucidate the mechanisms of its environmental degradation, including biotic and abiotic processes. Studies on microbial degradation could identify specific microorganisms and enzymatic pathways capable of breaking down this compound. Photodegradation studies in air, water, and soil would also be crucial to understanding its environmental persistence. Mechanistic insights into its degradation are essential for assessing its potential environmental impact and developing remediation strategies if necessary. Research on related trimethylbenzene isomers has shown that their biodegradation can be significant under certain conditions, such as in the presence of iron-reducing bacteria.

Exploration of Catalytic Applications or Advanced Material Precursors

The unique substitution pattern of this compound, with both chloro and methyl groups on the benzene ring, suggests potential for its use as a precursor in the synthesis of more complex molecules. The chlorine atoms can serve as leaving groups for further functionalization, while the methyl groups can be modified or influence the reactivity of the aromatic ring. Future research could explore its utility as a building block for advanced materials, such as polymers with specific thermal or electronic properties, or as a ligand for the synthesis of novel organometallic catalysts. The steric and electronic effects of the substituents could lead to unique catalytic activities or material properties that are not achievable with other substituted benzenes. For instance, halogenated aromatic compounds have been investigated for their potential in various catalytic systems, including hydrodehalogenation reactions.

Advanced Spectroscopic Studies at Varying Conditions

A comprehensive spectroscopic characterization of this compound under a range of conditions (e.g., temperature, pressure, solvent polarity) is warranted. Advanced spectroscopic techniques, such as two-dimensional NMR, solid-state NMR, and time-resolved spectroscopy, could provide a deeper understanding of its molecular dynamics, electronic structure, and intermolecular interactions. For example, studying its photophysical properties could reveal potential applications in areas like organic electronics or as a molecular probe. Investigating its vibrational spectra under different conditions could provide insights into conformational changes and interactions with its environment. Such detailed spectroscopic data are fundamental for a complete understanding of the compound's chemical and physical behavior.

Q & A

Q. What are the validated synthetic routes for 1,2,4-Trichloro-3,5,6-trimethylbenzene, and how can purity be ensured?

Methodological Answer: Synthesis typically involves sequential Friedel-Crafts alkylation and chlorination. For example, methyl groups are introduced via alkylation of benzene derivatives using methyl chloride, followed by regioselective chlorination. Purity is confirmed via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Deuterated analogs (e.g., 1,2,4-trichloro-3,5,6-trideuteriobenzene) can serve as internal standards for quantification . Storage at 0–6°C in amber vials minimizes degradation during analysis .

Q. How is this compound detected in environmental samples, and what are the detection limits?

Methodological Answer: Detection employs gas chromatography with electron capture detection (GC-ECD) or tandem mass spectrometry (GC-MS/MS). For aqueous samples, solid-phase microextraction (SPME) is used to concentrate analytes. Detection limits range from 1.3–5.0 ppb (v/v), as validated in Phase I Environmental Site Assessments where non-detection (ND) was reported below these thresholds . Deuterated standards (e.g., C6Cl3D3) improve recovery rates and reduce matrix interference .

Q. What safety protocols are critical for handling chlorinated aromatic compounds like this substance?

Methodological Answer: Follow OSHA Hazard Communication Standard (HCS) guidelines: use fume hoods, nitrile gloves, and eye protection. Store at 0–6°C to prevent volatilization. Spills require neutralization with activated carbon and disposal as hazardous waste. Health hazards (e.g., respiratory irritation) are classified under GHS07/GHS09, with first-aid measures including immediate decontamination of exposed skin .

Advanced Research Questions

Q. How can conflicting data on degradation pathways of chlorinated methylbenzenes be resolved?

Methodological Answer: Use isotopic tracing (e.g., deuterated analogs like C6Cl3D3) to track degradation products in environmental matrices. Compare aerobic/anaerobic microbial degradation rates via LC-MS/MS and monitor intermediates like dichlorobenzene derivatives. Conflicting results may arise from varying redox conditions or microbial consortia, necessitating controlled microcosm studies .

Q. What computational methods predict the thermodynamic stability of this compound?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) estimate Gibbs free energy (ΔrG°) and ionization potentials. For analogous chlorobenzenes, ΔrG° values range from 1487 ± 8.4 kJ/mol, with stability influenced by steric hindrance from methyl groups and electron-withdrawing chlorine substituents . Compare with experimental data from photoelectron spectroscopy to validate computational models .

Q. What experimental designs optimize regioselectivity in further functionalization of this compound?

Methodological Answer: Employ directing group strategies (e.g., sulfonation or nitration) to control substitution patterns. For example, sulfonyl groups at the 3-position can direct electrophilic attack to the 5-position. Reaction progress is monitored via in-situ FTIR or HPLC. Conflicting regioselectivity data may arise from solvent polarity effects, requiring multivariate optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.